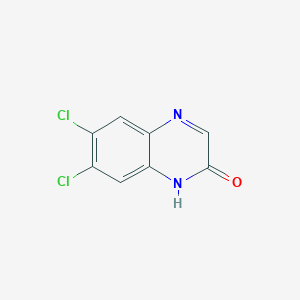

6,7-Dichloroquinoxalin-2-ol

説明

Significance of Nitrogen Heterocycles in Chemical and Biological Sciences

Nitrogen-containing heterocycles are a cornerstone of chemical and biological sciences, forming an essential class of organic compounds. nih.gov Their structures, which incorporate at least one nitrogen atom within a cyclic framework, are fundamental to life itself as constituents of DNA and RNA (purines and pyrimidines), as well as many vitamins and other biologically crucial molecules. nih.govrsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) showed that 59% of small-molecule drugs contain nitrogen heterocycles, highlighting their immense importance in pharmacology. mdpi.commsesupplies.com

The prevalence of these compounds in nature and medicine stems from the unique properties conferred by the nitrogen atom. nih.gov It can readily accept or donate protons and participate in various intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and π-stacking. nih.gov These interactions allow nitrogen heterocycles to bind with high affinity to a wide array of biological targets like enzymes and receptors, making them privileged scaffolds in drug discovery. nih.gov Beyond pharmaceuticals, nitrogen heterocycles are integral to agrochemicals, dyes, and polymers, demonstrating their versatility and industrial significance. nih.govmsesupplies.com The continuous exploration of these molecules fuels the development of novel synthetic methods and applications across scientific disciplines. nih.govfrontiersin.org

Overview of Quinoxaline (B1680401) Derivatives in Contemporary Research

Quinoxaline, a bicyclic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a vital structural motif in modern research, particularly in medicinal chemistry. nih.govambeed.com Quinoxaline and its derivatives exhibit a vast spectrum of pharmacological activities, which has spurred considerable research interest. nih.govresearchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, antimalarial, and antidepressant properties. nih.govcu.edu.egmdpi.com

In contemporary research, quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with significant potential against various tumors. researchgate.netnih.gov Studies have shown they can act as kinase inhibitors, interfere with DNA synthesis, and regulate critical signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR and MAPK pathways. researchgate.net Beyond oncology, certain quinoxaline moieties are found in antibiotics like echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. cu.edu.eg

The applications of quinoxaline derivatives extend into materials science, where they are used as building blocks for dyes, organic semiconductors, and efficient electron-luminescent materials. cu.edu.eg The versatility of the quinoxaline scaffold allows for extensive structural modifications, enabling chemists to fine-tune its electronic and biological properties. msesupplies.comjcsp.org.pk Modern synthetic techniques, including palladium-catalyzed cross-coupling reactions and the use of green catalysts, have further expanded the accessibility and diversity of these compounds, ensuring their continued relevance in scientific discovery. mdpi.comjcsp.org.pk

| Field of Research | Application of Quinoxaline Derivatives | Examples/Significance |

| Medicinal Chemistry | Anticancer Agents | Inhibit protein kinases, interfere with DNA synthesis. researchgate.netnih.gov |

| Antimicrobial Agents | Active against bacteria (including Mycobacterium tuberculosis) and fungi. cu.edu.egmdpi.com | |

| Antiviral Agents | Investigated for activity against viruses such as HIV. nih.gov | |

| Anti-inflammatory Agents | Exhibit significant anti-inflammatory properties. nih.gov | |

| Materials Science | Dyes & Pigments | Used in the formulation of various coloring agents. cu.edu.eg |

| Organic Electronics | Serve as components in organic semiconductors and luminescent materials. cu.edu.eg | |

| Agrochemicals | Crop Protection | Utilized as fungicides, herbicides, and insecticides. cu.edu.eg |

Historical Context of 6,7-Dichloroquinoxalin-2-ol Investigations

While specific historical documentation detailing the first investigation of this compound is not extensively consolidated, its emergence can be understood within the broader history of quinoxaline synthesis. The foundational methods for creating the quinoxaline ring system have been known for many decades. A widely used and classical method involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. thieme-connect.desapub.org

The synthesis of chlorinated quinoxaline derivatives, including precursors to this compound, builds upon these established principles. For instance, the preparation of the related 6,7-dichloroquinoxaline-2,3-diol was described in a 1962 publication by Cheeseman, which involved the reaction of 4,5-dichloro-o-phenylenediamine with diethyl oxalate. prepchem.com This indicates that the necessary precursors and chemical knowledge to access 6,7-disubstituted quinoxalines were available in the mid-20th century.

The synthesis of specific 2-hydroxy-quinoxalinones (the tautomeric form of quinoxalin-2-ols) often involves the cyclocondensation of an appropriate o-phenylenediamine (B120857) with compounds like pyruvic acid or its esters. sapub.org The synthesis of aryl hydrazones of 2-oxo-6,7-dichloro-1,2-dihydroquinoxaline-3-carbaldehyde has been achieved by refluxing 4,5-dichlorophenylenediamine with pyruvic acid, demonstrating a direct route to the 6,7-dichloroquinoxalin-2-one core structure. sapub.org The investigation of such compounds has been driven by the continuous search for new therapeutic agents, as the introduction of halogen atoms, like chlorine, is a common strategy in medicinal chemistry to modulate a molecule's biological activity and pharmacokinetic properties. nih.gov

Structure

3D Structure

特性

IUPAC Name |

6,7-dichloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVJLKWSNDCCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560132 | |

| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78470-95-8 | |

| Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6,7 Dichloroquinoxalin 2 Ol

Established Synthetic Routes to 6,7-Dichloroquinoxalin-2-ol

The formation of the this compound core is primarily achieved through cyclization reactions involving appropriately substituted benzene (B151609) precursors. These methods offer reliable access to the target molecule, forming the foundation for further chemical exploration.

Synthesis via Hydroxylation of 6,7-Dichloroquinoxaline (B20963) Precursors

While direct hydroxylation of a pre-formed 6,7-dichloroquinoxaline ring is a conceivable synthetic strategy, specific methodologies for this direct conversion are not extensively documented in the readily available scientific literature. The focus of synthetic efforts has predominantly been on constructing the quinoxalin-2-ol ring system from acyclic or alternative cyclic precursors where the hydroxyl group is introduced as part of the cyclization process.

Alkaline Hydrolysis Approaches Utilizing 2-Chloro Precursors

The conversion of a 2-chloro-substituted quinoxaline (B1680401) to its corresponding 2-hydroxy counterpart via alkaline hydrolysis is a standard transformation in heterocyclic chemistry. This nucleophilic substitution reaction typically involves the displacement of the chloro group by a hydroxide (B78521) ion. For the synthesis of this compound, this would involve the hydrolysis of 2,6,7-trichloroquinoxaline. The reaction is generally carried out in an aqueous basic solution, such as sodium hydroxide or potassium hydroxide, often with heating to facilitate the reaction. The mechanism proceeds through a nucleophilic attack of the hydroxide ion at the C2 position of the quinoxaline ring, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion to yield the more thermodynamically stable quinoxalin-2-ol tautomer.

Condensation Reactions in Quinoxaline-2-ol Synthesis

The most prevalent and versatile method for the synthesis of quinoxalin-2-ols, including the 6,7-dichloro derivative, is the condensation reaction between a substituted o-phenylenediamine (B120857) and an α-keto acid or its equivalent. sapub.orgnih.gov This approach allows for the direct construction of the quinoxalin-2-ol ring system.

Specifically, the synthesis of this compound is achieved through the reaction of 4,5-dichloro-1,2-phenylenediamine with an α-keto acid such as pyruvic acid or glyoxylic acid. sapub.org The reaction mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and the keto group of the α-keto acid. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon, leading to a dihydroquinoxaline intermediate. Subsequent dehydration results in the formation of the aromatic quinoxalin-2-ol ring system. The reaction conditions can be varied, often involving heating in a suitable solvent, sometimes with the addition of an acid or base catalyst to promote the condensation and cyclization steps. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4,5-Dichloro-1,2-phenylenediamine | Pyruvic Acid | 6,7-Dichloro-3-methylquinoxalin-2-ol | Condensation |

| 4,5-Dichloro-1,2-phenylenediamine | Glyoxylic Acid | This compound | Condensation |

Functionalization and Derivatization Strategies of the Quinoxaline Core

The this compound molecule possesses several reactive sites that can be targeted for further chemical modification. The hydroxyl group at the 2-position, the chloro substituents on the benzene ring, and the nitrogen atoms within the pyrazine (B50134) ring all offer opportunities for functionalization.

Oxidation and Reduction Chemistry of the Hydroxyl Group

The hydroxyl group at the C2 position of this compound is a key functional handle for a variety of chemical transformations. Its reactivity allows for both oxidation to a dione (B5365651) and potential reduction, although the latter is less commonly explored for this specific functionality.

A significant transformation of this compound is its oxidation to 6,7-dichloroquinoxaline-2,3-dione (B8809070). This conversion is a critical step in the synthesis of various biologically active molecules. The oxidation can be achieved using a range of oxidizing agents. A common and effective method for the synthesis of quinoxaline-2,3-diones is the condensation of the corresponding o-phenylenediamine with oxalic acid. nih.gov In the case of 6,7-dichloroquinoxaline-2,3-dione, this involves the reaction of 4,5-dichloro-1,2-phenylenediamine with oxalic acid, typically in the presence of an acid catalyst and heat. nih.gov This reaction provides a direct route to the dione structure.

Alternatively, while less commonly detailed for this specific substrate, the direct oxidation of the hydroxyl group in this compound could potentially be achieved using oxidizing agents known to convert α-hydroxy lactams to their corresponding diones.

| Starting Material | Reagent(s) | Product | Transformation |

| 4,5-Dichloro-1,2-phenylenediamine | Oxalic Acid | 6,7-Dichloroquinoxaline-2,3-dione | Condensation/Oxidation |

Formation of 1,4-Dihydroquinoxaline Derivatives

The conversion of this compound to its 1,4-dihydro derivatives is a plausible transformation, although specific methods for this direct reduction are not extensively detailed in the available literature. Generally, the reduction of the pyrazine ring in quinoxaline systems can be challenging and may require specific catalytic systems. While methods for the synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives from substituted o-phenylenediamines and oxalic acid have been reported, the direct reduction of a pre-formed quinoxalin-2-ol to a stable 1,4-dihydro derivative is less common. The stability of the resulting 1,4-dihydrosystem would also be a consideration, as re-aromatization can be a facile process.

Selective Carbaldehyde Formation at Position 3 via Oxidation

The selective introduction of a carbaldehyde group at the C3 position of this compound via oxidation represents a synthetic challenge. Direct oxidation of the C-H bond at this position would require specific and selective oxidizing agents. A potential, though not specifically documented for this substrate, synthetic route could involve a Vilsmeier-Haack reaction. This reaction is known to formylate electron-rich aromatic and heteroaromatic rings. ijpcbs.comtcichemicals.comwikipedia.orgchemistrysteps.comorganic-chemistry.org The Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), acts as the formylating agent. ijpcbs.comtcichemicals.comwikipedia.orgchemistrysteps.comorganic-chemistry.org However, the success of this reaction would depend on the nucleophilicity of the C3 position of the this compound ring system.

Nucleophilic Substitution Reactions at the Quinoxaline Ring

The presence of two chlorine atoms on the benzene ring of this compound makes it a candidate for nucleophilic aromatic substitution (SNAF) reactions. nih.govpressbooks.publibretexts.orgnih.govlibretexts.org Such reactions allow for the introduction of a variety of functional groups, thereby enabling significant structural diversification.

Modification of Chlorine Atoms at Positions 6 and 7

The chlorine atoms at the C6 and C7 positions of the quinoxaline ring are susceptible to substitution by various nucleophiles. nih.govpressbooks.publibretexts.orgnih.govlibretexts.org These reactions typically proceed via an addition-elimination mechanism, where the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions. Common nucleophiles used in such transformations include amines, alkoxides, and thiolates.

Below is a table of potential nucleophilic substitution reactions at the C6 and C7 positions:

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | R-NH2 | 6-amino-7-chloroquinoxalin-2-ol or 6,7-diaminoquinoxalin-2-ol |

| Alkoxide | R-ONa | 6-alkoxy-7-chloroquinoxalin-2-ol or 6,7-dialkoxyquinoxalin-2-ol |

Reactions with Carbonyl Sources

The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, could potentially occur at several positions. For instance, the hydroxyl group at the C2 position could act as a nucleophile, attacking the electrophilic carbonyl carbon. Alternatively, if the quinoxaline ring can be deprotonated to form a nucleophilic species, it could then react with carbonyl compounds. However, specific documented examples of such reactions involving this compound are not prevalent in the reviewed literature. Generally, reactions between heterocyclic compounds and carbonyl sources can lead to the formation of new carbon-carbon bonds and more complex fused ring systems. masterorganicchemistry.compressbooks.pubyoutube.comksu.edu.saresearchgate.net

Condensation and Coupling Reactions for Structural Diversification

Modern synthetic methods, such as catalytic coupling reactions, offer powerful tools for the structural modification of this compound.

Radical Coupling through Photoredox Catalysis

Photoredox catalysis has emerged as a mild and efficient method for the formation of carbon-carbon and carbon-heteroatom bonds via radical intermediates. nih.govresearchgate.netbeilstein-journals.org The C-H bond at the C3 position of quinoxalin-2(1H)-ones is known to be susceptible to functionalization under photoredox conditions. It is conceivable that this compound could undergo similar transformations.

In a typical photoredox catalytic cycle, a photosensitizer, upon irradiation with visible light, can initiate a single-electron transfer (SET) process to generate a radical species. This radical can then add to the C3 position of the quinoxalinone ring. The resulting radical intermediate can then be further oxidized to the final product, regenerating the photocatalyst in the process. This methodology has been successfully applied for the arylation, alkylation, and amination of quinoxalin-2(1H)-ones.

The following table outlines a generalized scheme for the photoredox-catalyzed C-H functionalization at the C3 position:

| Reaction Type | Radical Precursor | Potential Product |

|---|---|---|

| Arylation | Aryl diazonium salt | 3-aryl-6,7-dichloroquinoxalin-2-ol |

| Alkylation | Alkyl halide | 3-alkyl-6,7-dichloroquinoxalin-2-ol |

Generation of Styryl Derivatives for Enhanced π-Conjugation

The introduction of a styryl group into the quinoxaline core is a key strategy for extending the π-conjugated system, which can significantly influence the photophysical properties of the resulting molecules. beilstein-journals.orgresearchgate.net This modification is often pursued for applications in dyes, fluorescent probes, and nonlinear optical materials. The synthesis of styryl-quinoxalinones can be achieved through the condensation of a methyl-substituted quinoxalinone with an appropriate aromatic aldehyde.

For this compound, a plausible synthetic route to its styryl derivatives would first involve the conversion of the hydroxyl group to a methyl group. This could be followed by a condensation reaction with a substituted benzaldehyde (B42025) in the presence of a suitable catalyst, such as indium trichloride, in a solvent like toluene (B28343) under reflux conditions. nih.govdocumentsdelivered.com The general reaction is depicted below:

Reaction Scheme: Synthesis of Styryl-Quinoxaline Derivatives

This is a representative scheme. The actual synthesis from this compound would require initial modification to introduce a reactive methyl group.

The choice of the aromatic aldehyde allows for the fine-tuning of the electronic and steric properties of the final styryl derivative.

| Reagent 1 | Reagent 2 | Catalyst | Product |

| 6,7-dichloro-3-methylquinoxalin-2(1H)-one | Substituted Benzaldehyde | Indium Trichloride | 6,7-dichloro-3-styrylquinoxalin-2(1H)-one |

| 6,7-dichloro-3-methylquinoxalin-2(1H)-one | 4-Nitrobenzaldehyde | Indium Trichloride | 6,7-dichloro-3-(4-nitrostyryl)quinoxalin-2(1H)-one |

| 6,7-dichloro-3-methylquinoxalin-2(1H)-one | 4-Methoxybenzaldehyde | Indium Trichloride | 6,7-dichloro-3-(4-methoxystyryl)quinoxalin-2(1H)-one |

Formation of Fused Pyrazole-Quinoxaline Hybrids

Fused pyrazole-quinoxaline systems are of significant interest due to their diverse biological activities. The synthesis of these hybrid structures often involves the intramolecular cyclization of suitable quinoxaline precursors. rsc.org Starting from a quinoxaline derivative, the formation of a fused pyrazole (B372694) ring can be achieved by first introducing a hydrazone functionality. nih.gov

In the case of this compound, a potential synthetic pathway would involve its conversion to a 2-chloro-6,7-dichloroquinoxaline, followed by reaction with hydrazine (B178648) to yield a hydrazinyl-quinoxaline intermediate. This intermediate can then be reacted with a suitable carbonyl compound to form a hydrazone, which upon intramolecular cyclization, would yield the fused pyrazole-quinoxaline hybrid. helsinki.finih.govresearchgate.net

Key Synthetic Steps:

Conversion of the hydroxyl group of this compound to a chloro group.

Nucleophilic substitution of the 2-chloro group with hydrazine.

Condensation with a dicarbonyl compound or its equivalent.

Intramolecular cyclization to form the pyrazole ring.

| Starting Material | Key Reagents | Intermediate | Final Product |

| This compound | POCl₃ | 2,6,7-Trichloroquinoxaline | Pyrazolo[3,4-b]quinoxaline derivative |

| 2,6,7-Trichloroquinoxaline | Hydrazine hydrate | 6,7-Dichloro-2-hydrazinylquinoxaline | Pyrazolo[3,4-b]quinoxaline derivative |

| 6,7-Dichloro-2-hydrazinylquinoxaline | Acetylacetone | Hydrazone intermediate | 1,3-Dimethyl-6,7-dichloropyrazolo[3,4-b]quinoxaline |

Triazolyl-Quinoxaline Ring System Syntheses

Triazolo-quinoxaline ring systems are another class of fused heterocycles with important pharmacological properties. tsijournals.com The synthesis of these compounds can be accomplished through various routes, often starting from a dihaloquinoxaline or a hydrazinoquinoxaline. researchgate.netnih.govmdpi.comresearchgate.net

A common strategy involves the reaction of a 2-hydrazinoquinoxaline (B1584267) derivative with a one-carbon synthon, such as triethyl orthoformate, to construct the triazole ring. nih.govmdpi.com For this compound, the synthesis would begin with the conversion of the hydroxyl group to a more reactive group, followed by the introduction of a hydrazine moiety. The subsequent reaction with an appropriate cyclizing agent would lead to the formation of the triazolo[4,3-a]quinoxaline core.

An efficient method for the synthesis of related 4-alkoxy-6,9-dichloro rsc.orgtsijournals.comrsc.orgtriazolo[4,3-a]quinoxalines has been reported, which involves the treatment of 3-alkoxy-5,8-dichloro-2-hydrazinoquinoxalines with triethyl orthoformate. nih.gov A similar approach could be adapted for this compound.

| Precursor | Cyclizing Agent | Product |

| 3-Alkoxy-5,8-dichloro-2-hydrazinoquinoxaline | Triethyl orthoformate | 4-Alkoxy-6,9-dichloro rsc.orgtsijournals.comrsc.orgtriazolo[4,3-a]quinoxaline |

| 6,7-Dichloro-2-hydrazinylquinoxaline | Formic acid | 6,7-Dichloro rsc.orgtsijournals.comrsc.orgtriazolo[4,3-a]quinoxalin-4(5H)-one |

| 6,7-Dichloro-2-hydrazinylquinoxaline | Carbon disulfide | 6,7-Dichloro rsc.orgtsijournals.comrsc.orgtriazolo[4,3-a]quinoxaline-4(5H)-thione |

Carborane-Fused N-Heteroaromatic Synthesis

Carboranes are boron-carbon molecular clusters that, when incorporated into organic molecules, can impart unique electronic and steric properties. chemistryviews.org The synthesis of carborane-fused N-heteroaromatics represents a novel area of materials chemistry. rsc.orgacs.orgnih.govresearchgate.net A recently developed method involves the reaction of carboranyl lithium with 2,3-dichloroquinoxaline, which proceeds through intermolecular C-Cl nucleophilic substitutions followed by an intramolecular B-H nucleophilic substitution. acs.org

This methodology could be extended to this compound by first converting the hydroxyl group to a chloro group to generate 2,3,6,7-tetrachloroquinoxaline. The reaction of this precursor with carboranyl lithium would be expected to yield a novel carborane-fused quinoxaline derivative. acs.org

Synthetic Transformation:

Reactants: 2,3,6,7-Tetrachloroquinoxaline and Carboranyl lithium.

Reaction Type: Stepwise intermolecular C-Cl and intramolecular B-H nucleophilic substitutions.

Product: A carborane-fused 6,7-dichloroquinoxaline.

| Quinoxaline Precursor | Organometallic Reagent | Key Reaction Steps | Product |

| 2,3-Dichloroquinoxaline | Carboranyl lithium | 2 x Intermolecular C-Cl substitution, 1 x Intramolecular B-H substitution | Carborane-fused quinoxaline |

| 2,3,6,7-Tetrachloroquinoxaline | Carboranyl lithium | 2 x Intermolecular C-Cl substitution, 1 x Intramolecular B-H substitution | Carborane-fused 6,7-dichloroquinoxaline |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org The synthesis of quinoxaline derivatives, including this compound, traditionally involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, often in organic solvents with acid or base catalysts. researchgate.net

Green chemistry approaches for quinoxaline synthesis focus on the use of environmentally benign solvents, such as water or ethanol (B145695), and the avoidance of harsh catalysts. semanticscholar.orgcitedrive.comrsc.org For the synthesis of this compound, a greener approach would involve the condensation of 4,5-dichloro-1,2-phenylenediamine with a suitable α-keto acid or ester in water or another green solvent, potentially without a catalyst or with a recyclable solid acid catalyst. researchgate.net The use of microwave or ultrasonic irradiation can also accelerate the reaction, leading to higher yields in shorter reaction times.

| Traditional Method | Green Alternative | Advantages of Green Method |

| Organic solvent (e.g., acetic acid) | Water, Ethanol | Reduced use of volatile organic compounds |

| Strong acid catalyst | Catalyst-free, solid acid catalyst | Easier work-up, catalyst can be recycled |

| Conventional heating | Microwave or ultrasonic irradiation | Shorter reaction times, potentially higher yields |

Role as a Versatile Synthetic Building Block in Organic Chemistry

This compound is a highly versatile building block in organic synthesis due to its multiple functional groups that can be selectively manipulated. nih.govenamine.netnih.gov The two chlorine atoms on the benzene ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. The hydroxyl group can be converted into other functional groups, such as a chloro or triflate group, to facilitate further reactions.

This multifunctionality enables the use of this compound as a scaffold for the construction of a diverse array of complex molecules. researchgate.netnih.govsemanticscholar.org Its derivatives have been explored for their potential applications as ASK1 inhibitors, highlighting its importance in medicinal chemistry. nih.gov The ability to systematically modify the structure of this compound makes it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with tailored properties.

Medicinal Chemistry and Pharmacological Investigations of 6,7 Dichloroquinoxalin 2 Ol

Anticancer Research Applications

Derivatives of the quinoxaline (B1680401) scaffold are recognized for their significant anticancer properties. jetir.org The structural versatility of this chemical class allows for modifications that can lead to potent and selective antineoplastic agents. nih.gov

In Vitro Cytotoxicity Profiles Against Human Tumor Cell Lines (e.g., HCT-116, MCF-7)

Numerous studies have evaluated the cytotoxic effects of quinoxaline derivatives against a panel of human cancer cell lines. The human colon carcinoma cell line (HCT-116) and the human breast adenocarcinoma cell line (MCF-7) are frequently used models in these assays. While specific data for 6,7-Dichloroquinoxalin-2-ol is not extensively detailed in isolation, various structurally related quinoxaline compounds have demonstrated significant growth inhibitory effects.

For instance, certain quinoxaline derivatives bearing urea (B33335) and thiourea (B124793) moieties have shown potent anticancer activity against both HCT-116 and MCF-7 cell lines, with IC₅₀ values reaching as low as 2.5 µM. nih.gov Other analogues have displayed good to prominent activity against these cell lines, highlighting the potential of the quinoxaline core in designing cytotoxic agents. nih.govnih.gov The table below summarizes the in vitro cytotoxicity of selected quinoxaline derivatives against these cancer cell lines.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Plastoquinone Analogue (AQ-12) | HCT-116 | 5.11 ± 2.14 | nih.gov |

| Plastoquinone Analogue (AQ-12) | MCF-7 | 6.06 ± 3.09 | nih.gov |

| Chalcone (B49325) Derivative (Compound 15) | HCT-116 | 25.60 | ekb.eg |

| Chalcone Derivative (Compound 15) | MCF-7 | 32.73 | ekb.eg |

| Quinoxaline-urea Derivative (VIIIc) | HCT-116 | 2.5 | nih.gov |

| Quinoxaline-urea Derivative (VIIIc) | MCF-7 | 9.0 | nih.gov |

| Quinoxaline-benzamide Derivative (XVa) | HCT-116 | 4.4 | nih.gov |

| Quinoxaline-benzamide Derivative (XVa) | MCF-7 | 5.3 | nih.gov |

Mechanisms of Antineoplastic Action

The anticancer effects of quinoxaline derivatives are attributed to several mechanisms of action. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govclinicalgate.com For example, certain chalcone derivatives trigger apoptosis in MCF-7 cells by upregulating pro-apoptotic genes like p53 and BAX, while downregulating the anti-apoptotic gene BCL-2. ekb.eg

Furthermore, quinoxalines can function as kinase inhibitors, targeting key signaling pathways involved in tumor growth and proliferation. nih.gov These compounds have been reported to inhibit a range of protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR). nih.gov The general mechanisms for antineoplastic drugs often involve the inhibition of DNA or RNA synthesis, the production of miscoded nucleic acids, or the alkylation of DNA, which prevents its replication and leads to cell death. clinicalgate.combasicmedicalkey.comnih.gov Some quinoxaline-based compounds have been specifically designed to inhibit VEGFR-2, a key regulator of angiogenesis. nih.gov

Preclinical Efficacy Studies in Oncological Models

To evaluate the in vivo potential of novel anticancer agents, researchers utilize various preclinical oncological models, such as cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) in mice. championsoncology.comcrownbio.com These models allow for the assessment of a compound's efficacy in a living organism, providing data on tumor growth inhibition and survival rates. championsoncology.comnih.gov

While specific in vivo studies focusing solely on this compound are not widely published, related compounds have been investigated. For example, the acylfulvene-derived prodrug LP-184, which contains a quinoxaline moiety, has demonstrated the ability to induce regression of glioblastoma xenografts and prolong the survival of mice in orthotopic models. nih.gov However, it is important to note that the translation of efficacy from preclinical animal models to human clinical trials is a significant challenge in cancer research, with a historically low success rate. wellbeingintlstudiesrepository.org

Antimycobacterial Activity Studies

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.govfrontiersin.org The quinoxaline scaffold has emerged as a promising foundation for the development of novel antimycobacterials. mdpi.com

Efficacy Against Mycobacterium tuberculosis and M. smegmatis Strains

Research has shown that quinoxaline derivatives can exhibit high efficacy against both the pathogenic Mycobacterium tuberculosis and the non-pathogenic, fast-growing Mycobacterium smegmatis, which is often used as a model organism. nih.govelifesciences.orgfrontiersin.org Various studies have synthesized and screened libraries of quinoxaline compounds, identifying derivatives with potent antimycobacterial activity.

For example, a novel series of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives was tested against M. smegmatis and M. tuberculosis strains, with one compound showing high activity (MIC of 1.25 µg/mL against M. tuberculosis). nih.gov Another study on quinoxaline analogues reported derivatives with potent antitubercular activity, with MIC values as low as 1.56 µg/mL. researchgate.net The activity of these compounds is often influenced by the nature and position of substituents on the quinoxaline ring. mdpi.com Below is a table showing the minimum inhibitory concentrations (MIC) for selected quinoxaline derivatives against mycobacterial strains.

| Compound Type | Mycobacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline-2-carboxylic acid 1,4-dioxide (Compound 4) | M. tuberculosis | 1.25 | nih.gov |

| Quinoxaline-2-carboxylic acid 1,4-dioxide (Compound 4) | M. smegmatis | 1.25 | nih.gov |

| Naphthalen-1-ol Analogue (Compound 5h) | M. tuberculosis H37Rv | 1.56 | researchgate.net |

| Naphthalen-1-ol Analogue (Compound 5n) | M. tuberculosis H37Rv | 1.56 | researchgate.net |

| Naphthalen-1-ol Analogue (Compound 5q) | M. tuberculosis H37Rv | 1.56 | researchgate.net |

| Naphthalen-1-ol Analogue (Compound 5c) | M. tuberculosis H37Rv | 3.125 | researchgate.net |

Potential as a Scaffold for New Antimycobacterial Drug Development

The quinoxaline moiety is considered a highly promising scaffold for the development of innovative antimycobacterial drugs. nih.govmdpi.com This potential stems from several key factors. Firstly, the quinoxaline core is a "privileged scaffold," meaning it can bind to multiple biological targets, allowing for a wide range of pharmacological activities. researchgate.net Secondly, the structure is synthetically tractable, enabling the creation of diverse chemical libraries with various substitutions at positions 2, 3, 6, and 7 of the ring system. mdpi.com This chemical flexibility allows for the optimization of activity and the establishment of clear structure-activity relationships, which are crucial for rational drug design. mdpi.com

Furthermore, some quinoxaline 1,4-dioxide derivatives are believed to act as DNA-damaging agents, a mechanism of action that can be effective against mycobacteria. nih.gov The continued exploration of this scaffold offers a promising avenue for discovering new agents to combat drug-resistant tuberculosis. mdpi.com

Neuropharmacological Research

Comprehensive studies detailing the neuropharmacological profile of this compound are not prominently featured in peer-reviewed journals. The majority of research in this area has concentrated on the related dione (B5365651) derivative, DCQX.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

Specific data on the modulation of the N-Methyl-D-Aspartate (NMDA) receptor by this compound is not available in the scientific literature reviewed. Research has extensively focused on 6,7-dichloroquinoxaline-2,3-dione (B8809070) (DCQX), a potent and selective antagonist at the glycine (B1666218) binding site of the NMDA receptor. nih.gov However, equivalent detailed studies for this compound could not be located.

Competitive Antagonism at Strychnine-Insensitive Glycine Binding Sites

While it is plausible that this compound may interact with the strychnine-insensitive glycine binding site on the NMDA receptor, specific research findings, including binding affinity and functional antagonism data, are not present in the available scientific literature. The primary body of work in this area is dedicated to 6,7-dichloroquinoxaline-2,3-dione (DCQX), which has been characterized as a competitive antagonist at this site. nih.gov

Implications for Modulating Excitatory Neurotransmission

Given the lack of specific data on its interaction with NMDA receptors, any implications of this compound for modulating excitatory neurotransmission remain speculative. The modulation of excitatory neurotransmission is a key therapeutic strategy for a range of neurological and psychiatric disorders. nih.gov However, without direct experimental evidence on this specific compound, its role in this process cannot be substantiated from the reviewed literature.

Antiviral Activity Studies

Investigations into the potential antiviral properties of this compound against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV-1) have not been reported in the scientific literature that was surveyed.

Inhibition of Hepatitis C Virus (HCV)

No studies were identified that have evaluated the inhibitory activity of this compound against the Hepatitis C Virus. The global burden of HCV infection continues to drive the search for new antiviral agents, but research on this particular quinoxaline derivative in this context appears to be unpublished. who.intmedsci.org

Activity Against Human Immunodeficiency Virus (HIV-1)

Similarly, there is no available scientific literature detailing the activity of this compound against the Human Immunodeficiency Virus (HIV-1). The development of novel anti-HIV agents is a critical area of research, but this specific compound does not appear to have been investigated for this purpose in published studies. loinc.orgaidsmap.com

Other Biological and Pharmacological Activities

Analgesic and Anti-inflammatory Investigations

Quinoxaline derivatives have demonstrated a range of pharmacological activities, including analgesic and anti-inflammatory effects. sapub.orgresearchgate.net Studies on various quinoxaline compounds have shown their potential to alleviate pain and reduce inflammation, making them subjects of interest in the development of new therapeutic agents. sapub.orgjrespharm.comnih.gov

Research into the anti-inflammatory properties of quinoxaline 1,4-di-N-oxide derivatives has revealed significant activity. unav.edu Some of these compounds have exhibited in vivo anti-inflammatory effects comparable to or even exceeding that of the standard drug, indomethacin. unav.edu The mechanism of action is thought to be related to the inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes. unav.edu

The analgesic activity of quinoxaline derivatives has been evaluated using various models, including the acetic acid-induced writhing test and the hot plate test. jrespharm.comfrontiersin.org These tests assess both peripheral and central analgesic effects. frontiersin.org Methanolic extracts of plants containing quinoxaline-related compounds have shown a significant, dose-dependent reduction in pain responses in these models. jrespharm.com

While specific studies focusing solely on the analgesic and anti-inflammatory properties of this compound are not extensively detailed in the provided results, the broader class of quinoxaline derivatives shows considerable promise in this area. sapub.orgresearchgate.net The anti-inflammatory activity is often linked to the antioxidant properties of these molecules, with their ability to scavenge free radicals like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical being a key indicator. unav.edu The presence of N-oxide groups in the quinoxaline ring appears to enhance this activity. unav.edu

Hypoglycemic and Anti-Glaucoma Research

Quinoxaline derivatives have been investigated for their potential in managing blood sugar levels and treating glaucoma. sapub.orgresearchgate.net

In the area of hypoglycemic research , certain (N-arylcarbamoyl and N-arylthiocarbamoyl) hydrazinequinoxalin-2(1H)-one derivatives have been identified as mild hypoglycemic agents. sapub.org More recent studies on a series of quinoxaline derivatives have shown promising glucose-lowering effects in cellular models. Some of these compounds demonstrated better glucose-lowering activity than the positive control, pioglitazone. nih.gov

For anti-glaucoma research , a notable quinoxaline derivative is Brimonidine. sapub.org This compound is an established drug used in the treatment of open-angle glaucoma. sapub.orgnih.gov The primary treatment for glaucoma involves topical medications to manage intraocular pressure, and many patients require multiple medications. researchgate.net The long-term use of eye drops, particularly those containing preservatives like benzalkonium chloride (BAK), can lead to ocular surface disease. glaucoma.orgoftalmoloji.org This has led to the development of preservative-free formulations and drugs with alternative, better-tolerated preservatives. glaucoma.org While specific research on this compound for anti-glaucoma applications is not detailed, the established use of Brimonidine highlights the potential of the quinoxaline scaffold in this therapeutic area. sapub.orgnih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoxaline derivatives is significantly influenced by the nature, position, and stereochemistry of substituents on the quinoxaline core. researchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how these structural modifications impact pharmacological effects and for designing more potent and selective compounds.

Impact of Halogen Substituents on Biological Potency

The presence and position of halogen substituents on the quinoxaline ring play a critical role in determining biological activity. mdpi.com

Enhanced Potency: In many cases, the introduction of halogen atoms, particularly at the 6 and/or 7-positions, leads to an increase in biological potency. For instance, 6,7-dichloro and 6,7-difluoro derivatives of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides were found to be significantly more potent as cytotoxins than the non-halogenated parent compound. frontiersin.org

Type of Halogen: The type of halogen can also influence activity. Some studies have shown that a chloro substituent can result in higher activity compared to a bromo substituent. mdpi.com

Position-Dependent Effects: The position of the halogen is crucial. For example, in a series of anti-leishmaniasis compounds, a halogen atom at the 7-position was found to be critical for activity. mdpi.com In contrast, for certain anti-tuberculosis quinoxaline-alkynyl derivatives, compounds with a nitro group at the 6-position were generally more active than the 6-chloro derivatives. nih.gov

Contribution to Anticancer Activity: In the context of anticancer activity, the presence of an electron-withdrawing group like chlorine at specific positions on an associated phenyl ring has been shown to enhance activity. mdpi.com

Table 1: Impact of Halogen Substitution on Biological Activity of Quinoxaline Derivatives

| Compound Series | Halogen Substituent | Position(s) | Observed Effect on Potency | Reference |

| 3-Aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides | Dichloro, Difluoro | 6, 7 | Increased cytotoxicity | frontiersin.org |

| Anticancer quinoxalines | Chloro vs. Bromo | Phenyl ring | Chloro derivative showed higher activity | mdpi.com |

| Anti-leishmaniasis quinoxalines | Halogen | 7 | Critical for activity | mdpi.com |

| Anti-tuberculosis quinoxaline-alkynyls | Chloro | 6 | Less active than nitro-substituted analogs | nih.gov |

Effects of Hydroxyl and Other Functional Groups on Activity

The hydroxyl group and other functional groups are key determinants of the pharmacological profile of quinoxaline derivatives.

Hydroxyl Group: The hydroxyl group can significantly influence activity. In some series of anti-inflammatory and antioxidant compounds, the presence of a phenolic hydroxyl group contributed to their ability to scavenge free radicals. unav.edu

N-Oxide Groups: The 1,4-di-N-oxide groups are often crucial for enhancing various biological activities, including antimycobacterial and anti-inflammatory effects. unav.edunih.gov However, some quinoxaline compounds without the N-oxide groups have also demonstrated antimicrobial activity. nih.gov

Carboxamide, Acetyl, and Carboxylate Groups: Replacing a toxic carbonitrile group at the 2-position with a carboxamide, acetyl, or carboxylate group has been shown to reduce cytotoxicity while maintaining or even increasing inhibitory potency against certain targets. mdpi.com

Linker Groups: The nature of the linker between the quinoxaline core and other moieties is important. For instance, an aliphatic linker at the 3-position was found to be essential for the anticancer activity of one series, while an N-linker decreased activity. mdpi.com In another series, an NH-CO linker at the 2-position increased activity. mdpi.com

Influence of Substituent Position on Pharmacological Profiles

Positions 6 and 7: These positions on the benzene (B151609) moiety of the quinoxaline ring are frequently highlighted in SAR studies. The introduction of electron-withdrawing groups at positions 6 and/or 7 often leads to increased biological activity. mdpi.comfrontiersin.org For example, the most potent cytotoxic 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides were the 6,7-dichloro and 6,7-difluoro derivatives. frontiersin.org Conversely, electron-donating substituents at position 7 have been shown to reduce the potency of some anti-leishmaniasis derivatives. mdpi.com

Position 2: Substituents at the 2-position of the quinoxaline core have been shown to not significantly influence the antimicrobial activity of certain 3-trifluoromethylquinoxaline 1,4-dioxides. mdpi.com However, in other series, replacement of groups at this position, such as a carbonitrile with a carboxamide, was crucial for reducing cytotoxicity. mdpi.com

Position 3: The nature of the substituent at the 3-position can be critical. For instance, the introduction of an additional N-oxide fragment at this position in certain nitrone derivatives led to an increase in the selectivity of their antibacterial effect. mdpi.com

Regioselective Nitration: The synthesis of nitro-substituted quinoxalines demonstrates the importance of substituent position. Nitration of quinoxalin-2-ol can result in different isomers depending on the reaction conditions, with the directing influence of existing functional groups determining the final position of the nitro group (e.g., at the 6- or 7-position). nih.gov

Correlation of Electronic and Steric Properties with Bioactivity

The biological activity of quinoxaline derivatives is closely linked to their electronic and steric properties, which can be quantitatively analyzed through computational methods.

Electronic Properties: A strong correlation exists between the electronic properties of quinoxaline derivatives and their biological activity. The introduction of electron-withdrawing substituents at positions 3, 6, and 7 generally promotes the reduction of the molecule by bacterial or eukaryotic reductases, leading to increased cytotoxicity and antimicrobial activity. mdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to study the relationship between electronic parameters (like HOMO and LUMO energies) and the anti-Mycobacterium tuberculosis activity of quinoxaline compounds. diva-portal.orgresearchgate.net These studies suggest that compounds with lower LUMO energy levels tend to have higher biological activity. researchgate.net

Steric Properties: The size and shape of substituents (steric properties) also play a role in how a molecule interacts with its biological target. While not as extensively detailed in the provided search results for this compound specifically, SAR studies on related compounds often consider steric factors. For example, the activity of some anticancer quinoxalines was found to increase with an isopropyl group substituent, indicating a potential role for steric bulk in enhancing activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate chemical structure with biological activity. For a series of antimalarial 3-arylquinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives, a QSAR model was developed using descriptors that account for both electronic and steric properties, providing insights for the design of new active compounds. sbq.org.br

Tautomeric Forms and Receptor Binding Affinity

The chemical structure of this compound allows for the existence of tautomers, primarily the enol (-OH) and keto (=O) forms. This tautomerism can significantly influence the molecule's interaction with biological targets. The keto form is often referred to as 6,7-dichloro-1H-quinoxalin-2-one.

The binding affinity of quinoxaline derivatives is influenced by their tautomeric state. For instance, studies on related quinoxaline compounds have shown that the tautomeric form where the aromatic nitrogen atom acts as a hydrogen bond donor may not be essential for binding to certain receptors. semanticscholar.org This was observed when the conversion of a hydroxyl group to a methoxy (B1213986) or ethoxy group resulted in compounds with similar binding affinities. semanticscholar.org

The substitution pattern on the quinoxaline ring system plays a crucial role in determining receptor binding affinity. In a series of quinoxaline-based ligands for the 5-HT3A and 5-HT3AB receptors, the presence and position of chlorine atoms significantly impacted affinity. For example, a compound with chlorine atoms at the 6 and 7 positions (34) showed a pKi of 8.09 at the 5-HT3A receptor. semanticscholar.org The binding affinities of various quinoxaline derivatives at 5-HT3A and 5-HT3AB receptors are detailed in the table below.

Table 1: Competition Binding Affinities of Quinoxaline Derivatives at 5-HT3A and 5-HT3AB Receptors

| Compound | R1 | R2 | R3 | pKi (A) | pKi (AB) | Fold Difference |

|---|---|---|---|---|---|---|

| 1 | OH | H | H | 8.93 | 9.36 | +2.7 |

| 28 | OMe | H | H | 9.18 | 8.34 | 7.1 |

| 29 | OEt | H | H | 9.00 | 8.24 | 5.8 |

| 23 | Cl | H | 6-Cl | 8.95 | 7.85 | 13 |

| 34 | Cl | H | 6,7-Cl | 8.09 | 7.48 | 4.1 |

Data sourced from a study on quinoxaline-based 5-HT3 receptor ligands. semanticscholar.org

DFT (Density Functional Theory) calculations on analogous structures, such as 5-chlorobenzo[f]quinoxalin-6-ol, have confirmed the preference for the enol-imine tautomer in both the solid state and in solution, which is attributed to its higher aromatic character compared to the keto-amine form. scielo.br This preference for a specific tautomeric form can be critical for receptor recognition and binding. The existence of intermolecular N—H⋯O hydrogen bonds in the crystal packing of related quinoxalin-2(1H)-one derivatives further highlights the importance of these tautomeric structures in molecular interactions. nih.gov

Molecular Mechanisms of Action and Target Identification

The biological activities of this compound and its derivatives are a consequence of their interactions with specific molecular targets, leading to the modulation of various biochemical pathways.

Quinoxaline derivatives have been identified as ligands for a variety of molecular targets, including enzymes and receptors. The mechanism of action for this compound involves its interaction with these specific cellular components. For example, quinoxaline-based compounds have been investigated as antagonists for the glucagon-like peptide-1 (GLP-1) receptor. nih.gov The 6,7-dichloroquinoxaline (B20963) core was found to be a favorable scaffold for these antagonists. nih.gov

Furthermore, quinoxalin-2(1H)-one derivatives have demonstrated a range of bioactivities, acting as glutamate (B1630785) blockers and DNA topoisomerase II beta-inhibitors. nih.gov The hydroxyl group present in such compounds can facilitate interactions with enzymes or receptors through hydrogen bonding. vulcanchem.com In the context of serotonin (B10506) receptors, derivatives of 3-(4-methylpiperazin-1-yl)-quinoxalin-2-ol have shown high affinity for 5-HT3A receptors. semanticscholar.org

Some quinoxaline derivatives have also been explored as inhibitors of enzymes like Cyclophilin A (CypA), which is implicated in viral replication. nih.gov Additionally, they have been studied as antagonists for the A2B adenosine (B11128) receptor, which is linked to cancer progression. researchgate.net

The interaction of quinoxaline compounds with their molecular targets can modulate various signal transduction pathways. For instance, the activation of PI3-kinase, an enzyme that can be influenced by quinoxaline derivatives, is involved in cellular responses such as cell growth, differentiation, migration, and apoptosis. google.com Inhibition of this pathway has been shown to affect immune responses associated with inflammation. google.com

Derivatives of quinoxaline have been shown to modulate pathways associated with the glucagon-like peptide-1 (GLP-1) receptor, which plays a role in insulin (B600854) secretion. nih.govresearchgate.net Specifically, certain quinoxaline analogs can stimulate insulin secretion in pancreatic beta-cell lines. nih.gov

In the context of cancer, quinoxaline derivatives have been found to induce apoptosis and arrest the cell cycle in cancer cells. researchgate.net These effects are often mediated by the modulation of key proteins in cell cycle regulation and apoptosis pathways, such as Bax, Caspase-8, and Caspase-9. researchgate.net Furthermore, some quinoxalinone derivatives act as inhibitors of cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), enzymes that are often upregulated in cancer and contribute to its progression. mdpi.com

The binding of ligands to receptors can be complex, involving not only the primary (orthosteric) binding site but also secondary (allosteric) sites. Allosteric modulators can alter the receptor's conformation, thereby influencing the binding and/or efficacy of the primary ligand. frontiersin.org This can lead to either positive or negative modulation of the receptor's activity. elifesciences.org

Quinoxaline derivatives have been investigated as allosteric modulators. For example, they have been identified as non-competitive antagonists of the human GLP-1 receptor. nih.gov Allosteric modulation offers a promising strategy for developing drugs with higher subtype selectivity and improved safety profiles. mdpi.com The binding of an allosteric modulator to a G protein-coupled receptor (GPCR) can induce conformational changes that affect the binding of the endogenous ligand and subsequent signaling pathways. frontiersin.org

Studies on other receptor systems, like the M2 muscarinic receptor, have shown that allosteric effects can be complex, with some modulators exhibiting biphasic or bell-shaped concentration-response curves, suggesting the involvement of multiple interacting allosteric sites, potentially within receptor oligomers. elifesciences.org The dynamics of receptor-ligand binding, including the potential for allosteric modulation, are crucial for understanding the full pharmacological profile of compounds like this compound.

Applications in Materials Science and As Biological Probes

Development of Optoelectronic Materials Utilizing π-Conjugation

The extended π-system of the quinoxaline (B1680401) core is fundamental to its use in optoelectronic materials. This feature allows for the creation of conjugated polymers that exhibit desirable electronic and photophysical properties.

Styryl derivatives of 6,7-dichloroquinoxalin-2-ol, for instance, have been noted for their enhanced π-conjugation, a key property for optoelectronic applications. In the design of light-emitting polymers, the quinoxaline moiety often serves as an electron-acceptor unit. When copolymerized with electron-donating moieties, such as oligothiophenes, it facilitates an intramolecular charge transfer (ICT). researchgate.net This donor-acceptor architecture is a common strategy for tuning the optical and electronic properties of materials.

Research into copolymers incorporating 6,7-dichloroquinoxaline (B20963) and oligothiophene units has demonstrated this principle. The resulting materials show two distinct absorption peaks: one at a shorter wavelength corresponding to the π-π* transition of the oligothiophene donor and another at a longer wavelength resulting from the ICT between the donor and the quinoxaline acceptor. researchgate.net This charge transfer is crucial for applications in polymer light-emitting devices (PLEDs). For example, copolymers of 3,3'-dihexyl-2,2'-bithiophene (B173766) or 3,3''-dihexyl-2,2':5',2''-terthiophene with 6,7-dichloroquinoxaline have been synthesized to fine-tune electroluminescent properties. researchgate.net

Table 1: Spectroscopic Properties of Donor-Acceptor Copolymers This is an example data table based on typical findings for such copolymers. The values are illustrative.

| Copolymer Donor Unit | Absorption Peak 1 (π-π* transition) | Absorption Peak 2 (ICT transition) | Emission Maximum |

|---|---|---|---|

| Oligothiophene A | ~350-460 nm | ~560-600 nm | ~678 nm |

Data derived from typical characteristics of oligothiophene-quinoxaline copolymers. researchgate.net

The thermal stability and electrochemical reversibility of certain quinoxaline-based derivatives, such as Y-shaped thiazoloquinoxalines, further enhance their suitability for stable and efficient optoelectronic devices. arabjchem.org

Utilization as a Fluorescent Biological Marker in Spectroscopic Studies

The inherent fluorescence of the quinoxaline scaffold allows its derivatives to be employed as markers in biological studies. In fluorescence spectroscopy, these compounds can be used to probe and visualize complex biological environments. mdpi.com The principle relies on changes in the fluorescent signal—such as intensity, lifetime, or emission wavelength—in response to interactions with biomolecules or changes in the microenvironment. mdpi.com

The utility of a fluorescent marker is heavily dependent on its photophysical properties, which can be precisely tuned through chemical modification. For example, halogenation, such as the dichlorination in this compound, can influence the electronic properties of the aromatic system. In other fluorescent systems like the Green Fluorescent Protein (GFP), halogenation of the chromophore has been shown to lower its pKa and cause a red-shift in the absorption spectrum. frontiersin.org Similar principles apply to synthetic fluorophores, where such modifications are used to create probes with specific excitation and emission profiles suitable for biological imaging.

The autofluorescence of proteins can be quenched upon binding to small molecules, a phenomenon that is widely used to study drug-protein interactions. mdpi.com Quinoxaline derivatives can be designed to bind to specific proteins, and the resulting change in fluorescence can be used to determine binding mechanisms and affinities. mdpi.com The sensitivity of a probe's fluorescence to its environment, such as local polarity, can also be exploited to study protein conformation and interactions. mdpi.com

Design of Chemical Probes for Cellular and Biochemical Investigations

A chemical probe is a small molecule used to study the function of a specific protein target within a complex biological system like a cell. promega.com.au The design of high-quality chemical probes is a critical aspect of modern chemical biology and drug discovery. promega.com.aunih.gov The this compound scaffold serves as a valuable starting point for the synthesis of such probes due to its chemical tractability and the biological relevance of the broader quinoxaline class. sapub.org

The development of a chemical probe involves creating a molecule with high potency and selectivity for its intended target. promega.com.au An ideal probe allows researchers to confidently link a biological outcome to the modulation of a specific protein. nih.gov The this compound structure is amenable to synthetic modifications, particularly at the chloro positions, which can be substituted with various nucleophiles to generate a library of derivatives. arabjchem.org This synthetic versatility allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a protein of interest.

High-quality chemical probes are characterized by a set of stringent criteria that validate their use in biological discovery. promega.com.auunc.edu

Table 2: Key Characteristics of a High-Quality Chemical Probe

| Characteristic | Description | Source |

|---|---|---|

| Potency | High affinity for the intended target, typically with an IC50 or Kd <100 nM in biochemical assays and <1 µM cellular potency. | promega.com.au |

| Selectivity | Significantly greater activity against the intended target than against other related proteins (e.g., >30-fold selectivity over closely related proteins). | promega.com.au |

| Mechanism of Action | A well-understood and confirmed mechanism of how the probe interacts with its target. | unc.edu |

| Cellular Activity | The ability to engage the target in a cellular context and elicit a measurable downstream biological response. | promega.com.auunc.edu |

| Structural Characterization | A known chemical structure and the availability of a structurally similar but inactive control compound to confirm on-target effects. | unc.edu |

| Availability | Readily available to the research community to ensure reproducibility and further investigation. | unc.edu |

The quinoxaline core is found in numerous compounds with diverse biological activities, and its derivatives have been synthesized as inhibitors for various enzymes. arabjchem.orgsapub.org By using this compound as a foundational structure, chemists can design and synthesize novel molecules aimed at specific biological targets, thereby creating powerful tools for cellular and biochemical investigations.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Target Binding Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 6,7-Dichloroquinoxalin-2-ol) when bound to a second (a receptor, typically a protein or enzyme). ijcrt.orgarxiv.org This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. ijcrt.org

The process involves creating three-dimensional models of both the ligand and the target protein. tandfonline.com Software like AutoDock, Glide, or GOLD then systematically explores various binding poses of the ligand within the active site of the receptor, calculating a "binding score" for each pose. ijcrt.orgarxiv.org This score, often expressed in kcal/mol, estimates the binding affinity, with lower (more negative) values indicating a more stable and potentially stronger interaction. ijcr.info

Analysis of the docking results reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket. ijcrt.orgtandfonline.com For instance, studies on other quinoxaline (B1680401) derivatives have used docking to identify critical interactions with enzymes like HIV reverse transcriptase and histone deacetylase. nih.govfrontiersin.org Molecular dynamics simulations can further be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target This table is a hypothetical representation of data that would be generated from a molecular docking study of this compound against a potential enzyme target.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity | -8.5 kcal/mol | ||

| Interactions | |||

| TYR 228 | Hydrogen Bond (with -OH group) | ||

| LYS 103 | Hydrogen Bond (with N atom) | ||

| VAL 66 | Hydrophobic Interaction | ||

| LEU 230 | Hydrophobic Interaction | ||

| ALA 101 | Pi-Alkyl Interaction |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to analyze the electronic structure of a molecule. nih.govunamur.be These methods provide a detailed understanding of molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to a molecule's reactivity and physical properties. kent.eduksu.edu.sa

Density Functional Theory (DFT) is a widely used quantum chemical method for such analyses. nih.gov A typical study involves optimizing the three-dimensional geometry of this compound to find its most stable conformation. From this optimized structure, various electronic properties can be calculated.

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the charge distribution across the molecule's surface. nih.gov It identifies electron-rich (nucleophilic) regions, which are prone to electrophilic attack, and electron-poor (electrophilic) regions, which are susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological receptors. nih.gov

Table 2: Representative Quantum Chemical Properties This table shows examples of electronic properties that would be calculated for this compound using quantum chemistry methods like DFT.

| Property | Description | Hypothetical Value |

| Energy of HOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| Energy of LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.4 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.5 Debye |

In Silico Prediction of Bioactivity and ADME Properties

In silico models are used to predict a compound's bioactivity and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov These predictions are critical in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity, long before they are synthesized. nih.gov

Various online tools and software, such as SwissADME and PASS (Prediction of Activity Spectra for Substances), are employed for these predictions. bdpsjournal.orguin-alauddin.ac.idbioflux.com.ro They use a molecule's structure to estimate a wide range of physicochemical and pharmacokinetic parameters.

Key predicted properties include:

Drug-Likeness: Evaluated based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug. nih.govuin-alauddin.ac.id

ADME Profile:

Absorption: Predicts gastrointestinal absorption and blood-brain barrier (BBB) penetration.

Distribution: Estimates how the compound is distributed throughout the body.

Metabolism: Predicts whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes like Cytochrome P450 (CYP) isoforms.

Excretion: Provides an idea of how the compound is eliminated from the body.

Bioactivity Score: Predicts the likelihood of a compound interacting with various classes of protein targets. bdpsjournal.orgbioflux.com.ro

Table 3: Sample Predicted ADME and Drug-Likeness Properties This table illustrates the type of data generated by in silico prediction tools for a compound like this compound.

| Property | Parameter | Predicted Value | Compliance |

| Physicochemical | Molecular Weight | 215.04 g/mol | Yes |

| LogP (Lipophilicity) | 2.10 | Yes | |

| H-Bond Donors | 1 | Yes | |

| H-Bond Acceptors | 3 | Yes | |

| Lipinski's Rule | Violations | 0 | Yes |

| Pharmacokinetics | GI Absorption | High | Favorable |

| BBB Permeant | No | Favorable (for peripheral targets) | |

| CYP2D6 Inhibitor | No | Favorable | |

| Medicinal Chemistry | PAINS Alert | 0 | Favorable |

| Bioavailability Score | Score | 0.55 | Favorable |

Analytical and Characterization Methodologies in Research Contexts

Methodologies for Ensuring Compound Purity in Synthetic Research

The synthesis of 6,7-dichloroquinoxalin-2-ol and its derivatives often results in crude products that require purification to remove unreacted starting materials, byproducts, and other impurities. mdpi.com Recrystallization is a common and effective method for purifying solid compounds like quinoxaline (B1680401) derivatives. mdpi.com This technique relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For instance, a product can be recrystallized using hot ethanol (B145695) or a mixture of solvents like dichloromethane. mdpi.com

Washing the crude product with various solvents is another purification step. Solvents such as water, methanol, and diethyl ether are often used to wash the filtered solid and remove soluble impurities. thieme-connect.de In some procedures, the product is dissolved in a hot solvent, treated with charcoal to adsorb colored impurities, and then filtered before cooling to induce crystallization. thieme-connect.de

For more challenging separations, column chromatography is employed. mdpi.com This technique separates compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel, while a mobile phase carries the mixture through the column. mdpi.comthieme-connect.de The purity of the final product is often assessed by its melting point, where a sharp and defined melting point range is indicative of high purity. jetir.orgpsu.edu

Table 1: Common Purification Techniques for Quinoxaline Derivatives

| Purification Method | Principle | Typical Solvents/Materials |

| Recrystallization | Differential solubility at varying temperatures | Ethanol, Methanol, Dichloromethane mdpi.com |

| Washing | Removal of soluble impurities | Water, Methanol, Diethyl Ether thieme-connect.de |

| Column Chromatography | Differential adsorption on a stationary phase | Silica Gel, Hexane/Ethyl Acetate mdpi.comthieme-connect.de |

| Charcoal Treatment | Adsorption of colored impurities | Activated Charcoal thieme-connect.de |

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and related compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of the protons. For a related compound, 3-amino-6,7-dichloroquinoxalin-2(1H)-one, the proton signals appear at δ 7.26 (s, 1H, 8-H) and 7.43 (s, 1H, 5-H), confirming the positions of the protons on the quinoxaline ring. psu.edu The broad signals for the amino and amide protons were also observed. psu.edu

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environment. For 3-amino-6,7-dichloroquinoxalin-2(1H)-one, the carbon signals were observed at δ 115.6 (C-8), 124.4, 124.5, and 128.4 (C-6, -7, -8a), 124.6 (C-5), 133.5 (C-4a), and 150.9 and 152.6 (C-2, -3). psu.edu These assignments are crucial for confirming the substitution pattern on the quinoxaline core.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Electron Ionization (EI): This technique often results in fragmentation of the molecule, providing a characteristic fragmentation pattern that can aid in structural identification.

Electrospray Ionization (ESI): A soft ionization technique, ESI-MS is particularly useful for determining the molecular weight of the parent molecule with minimal fragmentation. For this compound, the expected [M+H]⁺ ion would be observed at an m/z of approximately 215.97.

Table 2: Spectroscopic Data for a Related Quinoxaline Derivative

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | 3-Amino-6,7-dichloroquinoxalin-2(1H)-one | δ 7.26 (s, 1H, 8-H), 7.43 (s, 1H, 5-H) | psu.edu |

| ¹³C NMR | 3-Amino-6,7-dichloroquinoxalin-2(1H)-one | δ 115.6, 124.4, 124.5, 124.6, 128.4, 133.5, 150.9, 152.6 | psu.edu |

| HRMS (EI) | 3,6-Dichloroquinoxalin-2(1H)-one 4-Oxide | m/z [M]⁺ calcd for C₈H₄Cl₂N₂O₂: 231.9699; found: 231.9699 | thieme-connect.de |

Chromatographic Methods for Isolation and Quantification

Chromatography is a powerful technique for the separation, isolation, and quantification of this compound from reaction mixtures or for analytical purposes. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of quinoxaline derivatives. sielc.comresearchgate.net

Reverse-Phase HPLC: In this mode, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of a related compound, 2,4-dichloro-6,7-dimethoxyquinazoline, a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier was used. sielc.com This method can be adapted for the analysis of this compound. For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com

Normal-Phase HPLC: While less common for these types of compounds, normal-phase HPLC, which uses a polar stationary phase and a nonpolar mobile phase, can also be employed.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. cdc.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the separation and identification of components in a mixture. rsc.org For GC analysis, derivatization might be necessary to increase the volatility of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. nih.gov A spot of the sample is applied to a plate coated with a thin layer of adsorbent (like silica gel), and the plate is developed in a chamber with a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system. youtube.com

Table 3: Chromatographic Methods for Analysis of Quinoxaline Derivatives

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Application |

| Reverse-Phase HPLC | C18, Newcrom R1 sielc.com | Acetonitrile/Water/Phosphoric Acid sielc.com | Quantification, Purity Assessment, Isolation |

| Gas Chromatography (GC) | Various capillary columns | Inert carrier gas (e.g., Helium, Nitrogen) cdc.gov | Separation and identification of volatile derivatives |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, Purity check |

Future Research Directions and Translational Potential

Rational Design and Development of Next-Generation Therapeutic Candidates

The future of drug development for quinoxaline-based compounds hinges on rational design strategies to create potent and selective therapeutic candidates. Guided by structural optimization and an understanding of pharmacophoric requirements, researchers are poised to develop novel inhibitors for a range of biological targets. nih.gov A key approach involves leveraging computational tools and in silico studies, such as molecular docking, to predict binding modes and affinities, thereby guiding the synthesis of more effective molecules. nih.govresearchgate.net

One promising avenue is the continued development of derivatives as Histone Deacetylase (HDAC) inhibitors, particularly for applications in oncology. nih.gov For instance, research has shown that certain quinoxaline (B1680401) derivatives exhibit significant cytotoxic activities against liver cancer cell lines like HepG-2 and HuH-7. nih.govresearchgate.net By analyzing structure-activity relationships (SAR), it has been determined that substitutions on the quinoxaline core are critical for activity. Specifically, the 6,7-dichloroquinoxaline (B20963) moiety has been identified as an optimal core for developing agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor, which is a target in type 2 diabetes treatment.